1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Overview
Description
1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with a tert-butylcarbamoyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain enzymes, such as glycogen phosphorylase .
Mode of Action
It is likely that it interacts with its target enzyme to inhibit its function . This interaction could involve the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reactions.
Biochemical Pathways
If the compound does indeed inhibit glycogen phosphorylase, it would affect the glycogenolysis pathway, which is responsible for the breakdown of glycogen into glucose-1-phosphate .
Result of Action
If the compound inhibits glycogen phosphorylase, it would prevent the breakdown of glycogen, potentially leading to an accumulation of glycogen and a decrease in glucose-1-phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Tert-butylcarbamoyl Group: The tert-butylcarbamoyl group can be introduced via a Ritter reaction, where the quinoline derivative is reacted with tert-butyl isocyanate in the presence of a strong acid.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives with ketone or aldehyde functional groups.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution Products: Compounds with different functional groups replacing the tert-butylcarbamoyl group.
Scientific Research Applications
1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Uniqueness: 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is unique due to the specific position of the carboxylic acid group on the quinoline ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(tert-butylcarbamoyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)16-14(20)17-9-5-7-10-11(13(18)19)6-4-8-12(10)17/h4,6,8H,5,7,9H2,1-3H3,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIURYKHMMYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC2=C(C=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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